Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is an organic compound with the molecular formula C10H10ClF3NO2. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl ester group can be oxidized to the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for pharmaceutical research.
Medicine: As a building block for designing novel therapeutic agents with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)cyanoacetate
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)thioacetate
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)aminoacetate
Uniqueness
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate stands out due to its unique combination of chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAWNJFMWZYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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